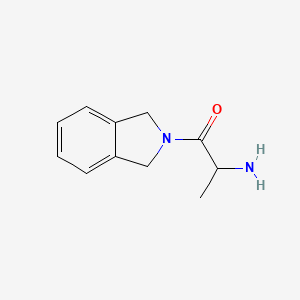![molecular formula C8H12N2S B1466722 1-[(Thiophen-3-yl)methyl]azetidin-3-amine CAS No. 1492943-64-2](/img/structure/B1466722.png)
1-[(Thiophen-3-yl)methyl]azetidin-3-amine
Descripción general
Descripción
1-(Thiophen-3-yl)methylazetidin-3-amine, also known as 1-TMAA, is an organic compound that is part of the azetidin-3-amine family. This compound has a wide range of applications in scientific research, from drug discovery to biochemical studies.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including those with azetidine structures, have been explored for their potential anticancer properties. The cytotoxic effects of these compounds have been tested against various cancer cell lines, showing promise as therapeutic agents . The incorporation of the thiophene moiety is believed to enhance the biological activity due to its electron-rich nature, which can interact with biological targets.
Material Science: Organic Semiconductors
In material science, thiophene-based compounds are pivotal in the development of organic semiconductors. Their ability to conduct electricity while maintaining the flexibility of organic materials makes them suitable for applications in electronic devices . The azetidine ring can be used to modify the electronic properties of thiophene, potentially leading to new materials with improved performance.
Organic Field-Effect Transistors (OFETs)
The structural rigidity and electron-donating properties of thiophene derivatives make them excellent candidates for use in OFETs. These transistors are crucial components in flexible electronic displays and sensors. The azetidine ring can provide a unique twist to the molecular structure, possibly affecting the charge transport properties .
Organic Light-Emitting Diodes (OLEDs)
OLED technology benefits from the luminescent properties of thiophene-based compounds. They can serve as the emissive layer in OLEDs, which are used in screens for smartphones, TVs, and other devices. The addition of an azetidine group could influence the emission wavelengths and improve the efficiency of these diodes .
Pharmacological Research: Anti-Inflammatory and Analgesic Effects
Thiophene compounds have shown a range of pharmacological effects, including anti-inflammatory and analgesic activities. These properties are highly valuable in the development of new medications for treating pain and inflammation-related conditions .
Chemical Linkers in Targeted Protein Degradation
Azetidine-containing thiophenes can act as rigid linkers in the development of proteolysis-targeting chimeras (PROTACs). These molecules are designed to target specific proteins for degradation, a novel approach in drug development that could revolutionize the treatment of various diseases .
Propiedades
IUPAC Name |
1-(thiophen-3-ylmethyl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8-4-10(5-8)3-7-1-2-11-6-7/h1-2,6,8H,3-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUZZULAYILGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Thiophen-3-yl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)



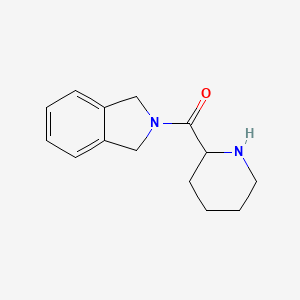

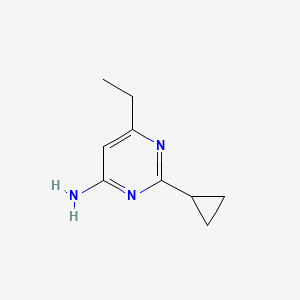
![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)
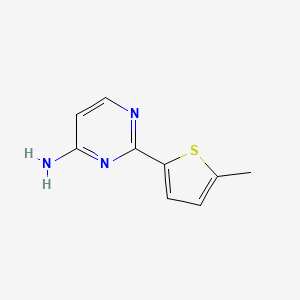
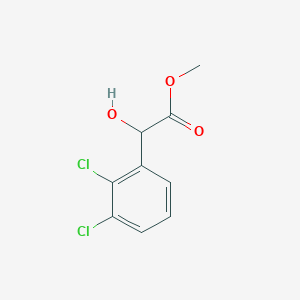


![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
